2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-cyanophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical and Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
Research has identified derivatives of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-cyanophenyl)acetamide with significant antibacterial and anti-enzymatic potential. For instance, a study focused on synthesizing N-substituted derivatives, evaluating their antibacterial and anti-enzymatic effectiveness. These compounds exhibited good inhibitory activity against gram-negative bacterial strains, although they showed low potential against the lipoxygenase enzyme. This study provides valuable insights into the cytotoxic behavior of synthesized molecules (Nafeesa et al., 2017).
Synthesis and Biological Assessment
Another research avenue involves the synthesis of novel compounds containing the 1,2,4-oxadiazol cycle, highlighting the methodological advancements in creating derivatives with diverse biological properties. This research aimed at developing new methods for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessing their biological activities. The synthesis process and the exploration of pharmacological activities underline the compound’s potential as a base for further pharmacological studies (Karpina et al., 2019).
Apoptosis Induction and Anticancer Potential
Derivatives have also been identified as novel apoptosis inducers, showing activity against several cancer cell lines. This discovery is pivotal, offering insights into the mechanism of action, which includes cell cycle arrest and apoptosis induction, potentially paving the way for new anticancer therapies (Zhang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O3/c23-16-7-5-15(6-8-16)20-26-21(31-27-20)18-2-1-11-28(22(18)30)13-19(29)25-17-9-3-14(12-24)4-10-17/h1-11H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJNTKHOWHIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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